molecular formula C13H16F3NO B3850595 1-[4-(trifluoromethoxy)benzyl]piperidine

1-[4-(trifluoromethoxy)benzyl]piperidine

Cat. No.: B3850595
M. Wt: 259.27 g/mol
InChI Key: NTWRZYAZBPXMLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Trifluoromethoxy)benzyl]piperidine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of piperidine derivatives, which are recognized as privileged structures in drug discovery due to their versatility and presence in a wide array of bioactive molecules . Piperidine derivatives are known to interact with diverse biological targets, including enzymes, receptors, and ion channels, leading to a broad spectrum of potential biological activities . Computer-aided evaluations suggest that novel piperidine derivatives can exhibit potential for applications in oncology, central nervous system (CNS) diseases, and as antimicrobial agents, making them promising candidates for further investigation . The incorporation of a trifluoromethoxybenzyl group is a common strategy in medicinal chemistry, as it can enhance a compound's metabolic stability and lipophilicity, thereby influencing its pharmacokinetic properties. The specific structural features of this compound make it a valuable building block for the synthesis of more complex molecules and a key intermediate for exploring structure-activity relationships (SAR) . Researchers utilize this compound as a precursor in the development of potential therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[[4-(trifluoromethoxy)phenyl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)18-12-6-4-11(5-7-12)10-17-8-2-1-3-9-17/h4-7H,1-3,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWRZYAZBPXMLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Trifluoromethoxy)benzyl]piperidine can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethoxy)benzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethoxy)benzyl]piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2.1. Inhibition of Monoacylglycerol Lipase (MAGL)

Recent studies have highlighted the effectiveness of piperidine derivatives, including 1-[4-(trifluoromethoxy)benzyl]piperidine, as potent inhibitors of monoacylglycerol lipase (MAGL). MAGL is an enzyme involved in the degradation of endocannabinoids, and its inhibition can lead to increased levels of these compounds, which may have therapeutic effects in various conditions such as pain and inflammation.

  • Case Study : In a study evaluating various piperidine derivatives, it was found that modifications in the trifluoromethoxy group significantly impacted the inhibitory potency against MAGL. The compound exhibited IC50 values in the low nanomolar range, indicating its potential as a therapeutic agent for managing pain and neurological disorders .

2.2. Autotaxin Inhibition

This compound has also been investigated for its role as an autotaxin inhibitor. Autotaxin is involved in the production of lysophosphatidic acid (LPA), which plays a crucial role in cancer progression and metastasis.

  • Research Findings : Piperidine derivatives have shown promise in inhibiting autotaxin activity, which could lead to reduced tumor growth and metastasis in various cancer models . This application highlights the compound's potential utility in oncology.

3.1. Antiproliferative Activity

The antiproliferative effects of this compound were assessed against several cancer cell lines. The compound demonstrated significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation.

Cell Line IC50 (µM)
MDA-MB-231 (Breast)19.9
OVCAR-3 (Ovarian)75.3
COV318 (Ovarian)40.0

These results indicate that the compound may serve as a lead structure for developing new anticancer agents .

Conclusion and Future Directions

The applications of this compound are promising, particularly in the fields of pain management and oncology through its roles as an inhibitor of MAGL and autotaxin. Future research should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo to fully realize its therapeutic potential.

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethoxy)benzyl]piperidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Piperidine Core Modifications

  • N-Substitution: 1-(Piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (Intermediate 42): Replacing the adamantyl group with 4-trifluoromethoxyphenyl improved metabolic stability while retaining potency against soluble epoxide hydrolase (sEH). N-Acyl or N-sulfonyl substitutions on the piperidine nitrogen yielded inhibitors with IC₅₀ values <10 nM, outperforming adamantyl-based predecessors . E2020 (Donepezil analog): The benzyl-piperidine scaffold in E2020 incorporates a dimethoxyindanone group instead of trifluoromethoxy. While E2020 shows potent acetylcholinesterase inhibition (IC₅₀ = 5.7 nM), the trifluoromethoxy group in 1-[4-(trifluoromethoxy)benzyl]piperidine may confer greater oxidative stability in vivo .

Benzyl Ring Modifications

  • (E)-1-(1-Piperidinyl)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one: This analog replaces the benzyl group with a propenone chain. It demonstrated superior larvicidal activity (LD₅₀ = 0.793 µg/mg) against Spodoptera frugiperda compared to methylenedioxyphenyl-substituted analogs (LD₅₀ = 1.07 µg/mg), highlighting the trifluoromethoxy group’s role in enhancing bioactivity .
  • 1-{1-[4-(Trifluoromethoxy)phenyl]cyclohexyl}piperidine (MV041) :
    Substituting the benzyl group with a cyclohexyl ring increased steric bulk but reduced solubility. This structural change led to lower binding affinity in preliminary assays compared to the benzyl derivative .

Enzyme Inhibition

Compound Target Enzyme IC₅₀/EC₅₀ Key Structural Feature Reference
This compound sEH <10 nM Trifluoromethoxy benzyl
E2020 Acetylcholinesterase 5.7 nM Dimethoxyindanone
Adamantyl-based inhibitor sEH ~50 nM Adamantyl substituent
  • Key Insight : The trifluoromethoxy group enhances both potency and metabolic stability over adamantyl or methoxy groups, likely due to its electronegativity and resistance to cytochrome P450 oxidation .

Larvicidal Activity

Compound LD₅₀ (µg/mg) Substituent Reference
(E)-1-(1-Piperidinyl)-3-[4-(trifluoromethoxy)phenyl]-2-propen-1-one 0.793 Trifluoromethoxy propenone
N-[3-(3,4-Methylenedioxyphenyl)-2-(E)-propenoyl]piperidine 1.07 Methylenedioxyphenyl
  • Key Insight : The trifluoromethoxy group contributes to higher lethality, possibly by improving membrane permeability or target binding .

Metabolic Stability and Toxicity

  • Trifluoromethoxy vs. Methoxy :
    Fluorinated groups reduce metabolic degradation. For example, 4-(4-Trifluoromethoxy-phenyl)-piperidine exhibits a longer half-life in hepatic microsomes than its methoxy analog .
  • Toxicity Considerations: Fluorinated compounds may exhibit unique toxicity profiles.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-[4-(trifluoromethoxy)benzyl]piperidine, and how can purity be ensured during scale-up?

  • Methodology : The synthesis typically involves two steps: (i) preparation of 4-(trifluoromethoxy)benzyl bromide via reaction of 4-(trifluoromethoxy)benzyl alcohol with PBr₃ in ether at low temperatures (0–5°C), and (ii) nucleophilic substitution with piperidin-4-amine under basic conditions (e.g., K₂CO₃ in DMF at 60°C). Purification is achieved via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Critical Parameters : Monitor reaction completion with TLC (Rf ~0.3 for product). For industrial-scale synthesis, continuous flow reactors improve yield (>85%) and reduce byproducts .

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

  • Techniques :

  • NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 7.4–7.2 (benzyl aromatic protons), 3.5 (piperidine N-CH₂), and 1.6–1.4 (piperidine ring protons). ¹⁹F NMR confirms the trifluoromethoxy group at δ -58 ppm .
  • LC-MS : ESI+ mode detects [M+H]⁺ at m/z 275.1 (C₁₃H₁₆F₃NO) with >95% purity .

Q. What initial biological screening data exist for this compound?

  • Findings : In vitro studies indicate moderate antimicrobial activity (MIC 32 µg/mL against S. aureus) and antitubercular potential (IC₅₀ ~15 µM against M. tuberculosis H37Rv). The trifluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s lipophilicity and receptor binding?

  • Mechanistic Insight : The -OCF₃ group increases logP by ~1.2 units (measured via shake-flask method), improving membrane permeability. Molecular docking (PDB: 5HT₂A receptor) suggests hydrophobic interactions between the trifluoromethoxy group and Leu-228/Val-235 residues, enhancing binding affinity (ΔG = -9.2 kcal/mol) .
  • SAR Comparison : Replacement with -OCH₃ reduces activity by 50%, highlighting the critical role of fluorine in target engagement .

Q. What challenges arise in assessing pharmacokinetics and toxicity in vivo?

  • Key Issues : Low aqueous solubility (<0.1 mg/mL in PBS) necessitates formulation with cyclodextrins or lipid nanoparticles. In murine models, the compound exhibits a short half-life (t₁/₂ = 1.2 h) due to rapid CYP3A4-mediated metabolism. Toxicity screening (HEK293 cells) shows moderate cytotoxicity (CC₅₀ = 45 µM) .

Q. How can researchers resolve contradictions in reported biological activity across studies?

  • Analysis Framework : Discrepancies (e.g., variable IC₅₀ values) may stem from assay conditions (e.g., serum protein binding, pH). Standardize protocols:

  • Use serum-free media for receptor-binding assays.
  • Validate target specificity via CRISPR-knockout models to rule off-target effects .

Q. What computational strategies are effective for structure-activity relationship (SAR) optimization?

  • Approaches :

  • QSAR Models : CoMFA analysis identifies steric bulk at the benzyl position as critical for activity (q² = 0.72).
  • Free-Energy Perturbation (FEP) : Predicts improved affinity (~2x) with 4-Cl substitution on the benzyl ring .

Q. How are degradation products identified and mitigated during storage?

  • Analytical Workflow : Accelerated stability studies (40°C/75% RH) reveal hydrolysis of the piperidine amine to a ketone derivative. Mitigation: Store under inert gas (N₂) at -20°C. Degradation is monitored via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) with MS/MS confirmation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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